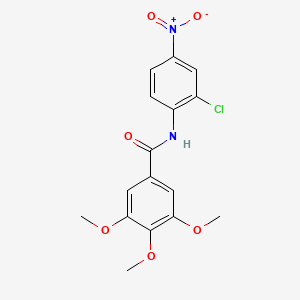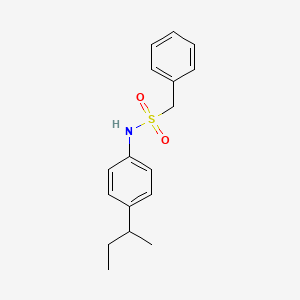
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide, also known as CNP-TMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of protein kinases, which are key regulators of cell growth and division. By inhibiting these enzymes, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and specificity. Because N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide selectively inhibits certain enzymes and signaling pathways, it can be used to study the specific roles of these molecules in various biological processes. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, there are also some limitations to using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments. One of the main limitations is its potential toxicity. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to be toxic to some cell types at high concentrations, which could limit its usefulness in certain experiments. Additionally, the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, which could make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide. One area of focus is the development of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide-based anticancer drugs. Researchers are currently exploring different formulations and delivery methods for N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide to improve its efficacy and reduce potential toxicity. Additionally, researchers are exploring the potential applications of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in other areas of medicine, such as the treatment of neurodegenerative diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide and its potential side effects in humans.
Synthesemethoden
The synthesis of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-chloro-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide as a yellow crystalline solid. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-12-5-4-10(19(21)22)8-11(12)17/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUVRSGGLVINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)

![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)